2-(Trifluoromethoxy)benzoic acid

Lipophilicity Drug Design ADME

Securing ortho-trifluoromethoxy substitution with consistent purity is critical for CNS drug discovery, where minor isomer contamination derails LogP optimization. 2-(Trifluoromethoxy)benzoic acid solves this with its defined XLogP3 of 2.8, enabling reliable passive permeability tuning. - 1.01 log unit lipophilicity gain over 2-methoxybenzoic acid for enhanced BBB penetration. - pKa of 2.89 ensures predictable ionization at physiological pH. - Validated PDB ligand (K2P) and NMR fragment library standard supports FBDD hit expansion.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 1979-29-9
Cat. No. B167449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)benzoic acid
CAS1979-29-9
Synonymscolterol
colterol acetate
colterol acetate (1:1) salt, (+-)-isomer
colterol acetate salt, (R)-isomer
colterol hydrochloride
colterol methanesulfonate
colterol methanesulfonate, (+-)-isomer
colterol, (+-)-isomer
colterol, (R)-isomer
KWD 2026
KWD-2026
N-t-butylarterenol
S-1541
t-butylnorepinephrine
Win 5563
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H5F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
InChIKeyJMYSPFGUBNENSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)benzoic Acid CAS 1979-29-9: Core Identity and Procurement Specifications


2-(Trifluoromethoxy)benzoic acid (CAS 1979-29-9) is a fluorinated aromatic building block belonging to the benzoic acid class [1]. Its structure is defined by a trifluoromethoxy (-OCF3) substituent located at the ortho position relative to the carboxylic acid group [2]. With a molecular weight of 206.12 g/mol [3], a predicted pKa of 2.89 , and a high lipophilicity (XLogP3 of 2.8) [4], it serves as a key intermediate in pharmaceutical and agrochemical synthesis where enhanced metabolic stability and target binding are required .

Why 2-(Trifluoromethoxy)benzoic Acid Cannot Be Replaced by Generic Benzoic Acid Derivatives


The ortho-positioned -OCF3 group in 2-(Trifluoromethoxy)benzoic acid creates a unique electronic and steric environment that is not replicated by its meta- or para-isomers, nor by alternative ortho-substituents like -CF3 or -OCH3 [1]. The strong electron-withdrawing effect of the trifluoromethoxy group significantly lowers the pKa, alters lipophilicity, and modulates molecular geometry in a way that directly impacts receptor binding, metabolic stability, and synthetic reactivity . Simple substitution with other in-class compounds will result in different physicochemical and biological outcomes, making 2-(Trifluoromethoxy)benzoic acid a specific and non-interchangeable entity in advanced research and development pipelines [2].

Head-to-Head Quantitative Evidence: Why 2-(Trifluoromethoxy)benzoic Acid Outperforms Analogs


Enhanced Lipophilicity Drives Superior Membrane Permeability and Bioavailability

2-(Trifluoromethoxy)benzoic acid exhibits significantly higher lipophilicity compared to its non-fluorinated and chlorinated ortho-analogs, a critical parameter for passive membrane diffusion and oral bioavailability [1]. It possesses an XLogP3 of 2.8 [2] and an ACD/LogP of 2.53 . In contrast, the less lipophilic 2-methoxybenzoic acid has a LogP of 1.47 [3], while the chlorinated analog 2-chlorobenzoic acid has a LogP of 2.04 [4]. Even the closely related 2-(trifluoromethyl)benzoic acid shows a comparable, but often lower, LogP of 2.49 .

Lipophilicity Drug Design ADME

Stronger Acidity and Distinct pKa Profile Compared to Other Ortho-Substituted Benzoic Acids

The strong electron-withdrawing nature of the ortho-trifluoromethoxy group dramatically increases the acidity of the carboxylic acid moiety . The predicted pKa for 2-(trifluoromethoxy)benzoic acid is 2.89 . This is significantly more acidic than 2-methoxybenzoic acid (pKa 4.09) [1] and even slightly more acidic than the strongly electron-withdrawing 2-chlorobenzoic acid (pKa 2.92) [2] and 2-(trifluoromethyl)benzoic acid (pKa 3.20) . This lower pKa means the compound will be more ionized at physiological pH, which can influence solubility and binding interactions.

pKa Acidity Ionization State Physicochemical Properties

Structural Confirmation and Ligand Utility via X-ray Crystallography and Fragment-Based Screening

The ortho-substitution pattern of 2-(trifluoromethoxy)benzoic acid dictates a specific molecular conformation that is critical for its application in structure-based drug design. The compound's crystal structure has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, and β = 94.699° [1]. Additionally, the molecule is recognized as a distinct ligand in the Protein Data Bank (PDB) with the three-letter code 'K2P' [2]. Its inclusion in NMR quality control for fragment libraries [3] confirms its utility as a validated scaffold for molecular linking and expansion, a role not equally fulfilled by its isomers or non-fluorinated analogs due to differences in geometry and electron density .

Crystal Structure X-ray Diffraction Fragment Library PDB Ligand

Potential Modulation of Monocarboxylate Transporter (MCT) Interactions

Studies on the cellular uptake of phenoxyacetic acid derivatives in Caco-2 cells, a model for intestinal absorption, indicate that these processes are mediated by monocarboxylate transporters (MCTs) shared with benzoic acid [1]. While direct data for 2-(trifluoromethoxy)benzoic acid is limited, the mechanism suggests that substituted benzoic acids can modulate the uptake of co-administered compounds. The unique lipophilicity (XLogP3 2.8) [2] and pKa (2.89) of this specific ortho-trifluoromethoxy derivative would be expected to alter its affinity for MCTs compared to less lipophilic or more acidic analogs, influencing its own and potentially other molecules' transport and bioavailability.

Transporter MCT Caco-2 Pharmacokinetics

Validated Quality Control for Fragment-Based Drug Discovery (FBDD) Libraries

2-(Trifluoromethoxy)benzoic acid is a validated compound within the Biological Magnetic Resonance Data Bank (BMRB) for NMR quality control of fragment libraries [1]. This formal inclusion distinguishes it from many other benzoic acid derivatives, which lack this level of validation for FBDD screening. The compound's distinct 1H NMR spectrum, acquired at 600 MHz in DMSO at 298K, provides a reliable reference for purity and identity verification [2]. This ensures that researchers procuring the compound for FBDD are working with a well-characterized, high-quality scaffold suitable for hit-to-lead expansion .

Fragment-Based Drug Discovery NMR Quality Control Scaffold

Primary Application Scenarios for 2-(Trifluoromethoxy)benzoic Acid in R&D and Industrial Settings


Rational Design of Orally Bioavailable Drug Candidates Requiring High Membrane Permeability

Due to its significantly higher lipophilicity (XLogP3 2.8) compared to methoxy or chloro analogs [1], 2-(Trifluoromethoxy)benzoic acid is the preferred starting material for medicinal chemistry programs aimed at improving the passive membrane permeability and oral bioavailability of lead compounds. Its incorporation can favorably shift the LogP of a molecule, as demonstrated by the 1.01 log unit difference versus the methoxy derivative [2]. This is especially critical in central nervous system (CNS) drug discovery where crossing the blood-brain barrier is essential .

Optimizing Ionization State for Target Binding and Solubility in Lead Optimization

The strong electron-withdrawing effect of the ortho-trifluoromethoxy group, which lowers the pKa to 2.89 [1], makes this compound a valuable tool for tuning the ionization state of drug candidates at physiological pH. This property, which differs from the less acidic 2-methoxybenzoic acid (pKa 4.09) [2] and 2-(trifluoromethyl)benzoic acid (pKa 3.20) , can be leveraged to optimize solubility, reduce off-target interactions, and enhance specific binding to biological targets where an ionized or neutral state is required.

Structure-Based Drug Design and Fragment-Based Screening Campaigns

Procurement of 2-(trifluoromethoxy)benzoic acid is essential for laboratories engaged in structure-based drug design. Its validated crystal structure [1] and recognition as a PDB ligand (K2P) [2] provide a reliable foundation for molecular docking and X-ray crystallography studies. Furthermore, its inclusion in NMR quality control for fragment libraries makes it a trusted and pre-validated fragment for screening, enabling efficient hit identification and expansion in FBDD initiatives [3].

Modulation of Transporter-Mediated Uptake in ADME Studies

In pharmacokinetic and ADME research, this compound can serve as a specialized tool to investigate or modulate the activity of monocarboxylate transporters (MCTs) [1]. Given that MCTs are involved in the cellular uptake of various drugs and endogenous metabolites, the unique combination of high lipophilicity [2] and low pKa of 2-(trifluoromethoxy)benzoic acid may allow it to act as a competitive substrate or inhibitor, providing insights into drug transport mechanisms and potential drug-drug interactions at the transporter level.

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